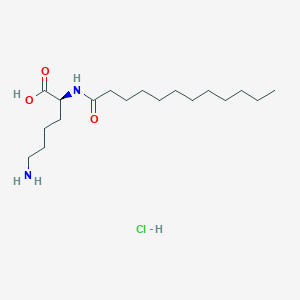
N-Lauroyl-L-lysine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Lauroyl-L-lysine hydrochloride is a compound derived from the amino acid L-lysine and lauric acid. It is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the cosmetic and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Lauroyl-L-lysine hydrochloride typically involves the following steps:
Preparation of Lysine Laurate: This involves mixing methanol, lauric acid, and a concentrated solution of lysine.
Preparation of Lauroyl Lysine Crude Product: The lysine laurate obtained is mixed with trimethylbenzene and heated to initiate a reflux reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fermentation processes using microorganisms like Corynebacterium glutamicum to produce L-lysine, which is then chemically modified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Lauroyl-L-lysine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: These involve replacing one functional group with another.
Hydrolysis: This reaction involves breaking down the compound into its constituent parts using water.
Common Reagents and Conditions
Lauric Acid: Used in the acylation reaction to form N-Lauroyl-L-lysine.
Methanol: Used as a solvent in the preparation of lysine laurate.
Trimethylbenzene: Used in the reflux reaction to obtain the crude product.
Major Products Formed
Scientific Research Applications
N-Lauroyl-L-lysine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Lauroyl-L-lysine hydrochloride involves its amphiphilic nature, which allows it to orient itself at the interface between immiscible substances, thereby stabilizing the resulting mixture . This property is particularly useful in improving the dispersion and stability of various formulations.
Comparison with Similar Compounds
Similar Compounds
N-Lauroyl-L-phenylalanine: Another N-acyl amino acid with similar amphiphilic properties.
N-Lauroyl-L-arginine: Known for its antimicrobial properties and used in various applications.
Uniqueness
N-Lauroyl-L-lysine hydrochloride is unique due to its specific combination of L-lysine and lauric acid, which imparts distinct properties such as high lubricity, smooth skin feel, and low friction . These characteristics make it particularly valuable in high-end cosmetic products.
Properties
Molecular Formula |
C18H37ClN2O3 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-(dodecanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C18H36N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);1H/t16-;/m0./s1 |
InChI Key |
FEQUSVAVJALXBB-NTISSMGPSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O.Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















